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molecular formula C7H4N2O3 B102759 2,1,3-Benzoxadiazole-5-carboxylic acid CAS No. 19155-88-5

2,1,3-Benzoxadiazole-5-carboxylic acid

Cat. No. B102759
M. Wt: 164.12 g/mol
InChI Key: WZUFYJFTOVGJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05112824

Procedure details

To a solution of 0.84 g (5.0 mmoles) benzofurazan-5-carboxylic acid and 1 drop dimethylformamide in 20 ml methylene chloride cooled in an ice-bath was added 0.70 g (5.5 mmoles) oxalyl chloride. The solution was warmed to room temperature, stirred for 3 hours, and the solvent was removed in vacuo. The residual oil was extracted with 3×15 ml warm hexane. The combined extract was evaporated to dryness, the resulting solid was stirred under 2 ml cold hexane, the hexane was decanted, and the solid was dried to give 0.895 g (98%) crude benzofurazan-5-carbonyl chloride.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[O:5][N:4]=[C:3]2[CH:6]=[C:7]([C:10]([OH:12])=O)[CH:8]=[CH:9][C:2]=12.C(Cl)(=O)C([Cl:16])=O>CN(C)C=O.C(Cl)Cl>[N:1]1[O:5][N:4]=[C:3]2[CH:6]=[C:7]([C:10]([Cl:16])=[O:12])[CH:8]=[CH:9][C:2]=12

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
N1=C2C(=NO1)C=C(C=C2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residual oil was extracted with 3×15 ml
TEMPERATURE
Type
TEMPERATURE
Details
warm hexane
EXTRACTION
Type
EXTRACTION
Details
The combined extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
STIRRING
Type
STIRRING
Details
the resulting solid was stirred under 2 ml cold hexane
CUSTOM
Type
CUSTOM
Details
the hexane was decanted
CUSTOM
Type
CUSTOM
Details
the solid was dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C2C(=NO1)C=C(C=C2)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.895 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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